6-Hydroxyaldosterone

Description

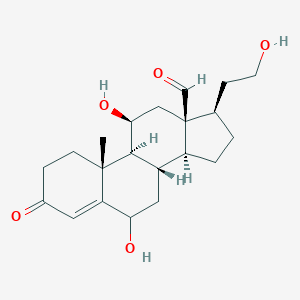

Structure

3D Structure

Properties

CAS No. |

124251-89-4 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-6,11-dihydroxy-17-(2-hydroxyethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C21H30O5/c1-20-6-4-13(24)8-16(20)17(25)9-14-15-3-2-12(5-7-22)21(15,11-23)10-18(26)19(14)20/h8,11-12,14-15,17-19,22,25-26H,2-7,9-10H2,1H3/t12-,14+,15+,17?,18+,19-,20+,21+/m1/s1 |

InChI Key |

VKFQBXSZDPCGGC-RRUQBFNBSA-N |

SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4CCO)C=O)O)O |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O |

Synonyms |

6 beta-hydroxyaldosterone 6-hydroxyaldosterone 6-hydroxyaldosterone, (6beta,11beta,17alpha)-isome |

Origin of Product |

United States |

Enzymatic Biotransformation and Formation Pathways of 6 Hydroxyaldosterone

In Vitro and Ex Vivo Models of 6-Hydroxylation

To understand the metabolic fate of aldosterone (B195564), researchers utilize various laboratory models that simulate physiological conditions. These models have been instrumental in elucidating the pathways leading to the formation of 6-Hydroxyaldosterone.

Rat Liver Slices and Microsomal Fractions as Biotransformation Systems

The liver is a primary site for steroid metabolism. jci.org Early studies using surviving rat liver slices demonstrated the liver's capacity to metabolize and partially inactivate aldosterone. jci.org More specific investigations have employed rat liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

Research on rat liver microsomes has shown that at physiological concentrations of aldosterone (21.5 nM), the synthesis of polar metabolites is significantly inhibited by various steroids, including progesterone, testosterone, and corticosterone (B1669441). nih.gov While these studies primarily focused on the formation of reduced aldosterone metabolites, they established the liver's crucial role in aldosterone biotransformation. nih.govnih.gov Incubation of aldosterone with liver homogenates has been shown to produce several metabolic products, including 6β-hydroxyaldosterone. thieme-connect.com

Amphibian Renal Epithelial Cell Lines (e.g., A6 Cells from Xenopus laevis Kidney) for Aldosterone Hydroxylation

The A6 cell line, derived from the kidney of the amphibian Xenopus laevis, has proven to be a valuable model for studying the renal metabolism of aldosterone. nih.govnih.govosti.gov These cells form a polarized epithelial layer and respond to aldosterone by increasing sodium transport, making them a physiologically relevant system. nih.govosti.gov

Incubation of aldosterone with confluent layers of A6 cells leads to its hydroxylation at the 6β-position, with 6β-Hydroxyaldosterone being the major metabolite identified. nih.gov This biotransformation is a key metabolic pathway in this cell line, highlighting the kidney's potential role in aldosterone metabolism. nih.gov

Cytochrome P450-Mediated Hydroxylation

The hydroxylation of steroids is predominantly carried out by a superfamily of enzymes known as cytochrome P450 (CYP). jst.go.jpasm.org These enzymes are responsible for a vast array of metabolic reactions, including the synthesis and degradation of steroid hormones. jst.go.jpnih.gov

Identification of Involved Cytochrome P450 Isoforms (e.g., CYP3A)

The CYP3A subfamily of enzymes is well-known for its broad substrate specificity, metabolizing a wide range of endogenous compounds and xenobiotics. nih.govnih.gov While many P450 enzymes are involved in steroid metabolism, members of the CYP3A subfamily are particularly noted for their ability to hydroxylate various steroids. asm.org Although direct evidence pinpointing a specific CYP3A isoform in the 6-hydroxylation of aldosterone requires further investigation, the general role of CYP3A enzymes in steroid hydroxylation is well-established. asm.org The formation of 6β-hydroxyaldosterone is understood to be a cytochrome P450-dependent synthesis process. nih.gov

Role of Steroid 6β-Hydroxylase Activity

The enzymatic activity responsible for the introduction of a hydroxyl group at the 6β position of steroids is termed steroid 6β-hydroxylase. This activity is a function of certain cytochrome P450 enzymes. nih.govnih.gov Research has identified 6β-hydroxylase activity in various tissues, including the liver, adrenal glands, and placenta. nih.gov

In the context of aldosterone, the synthesis of 6β-hydroxyaldosterone in A6 cells is attributed to a cytochrome P450-dependent steroid hydroxylase. nih.gov Studies have also shown that purified bovine adrenocortical mitochondrial P450 enzymes can act on other steroids like deoxycorticosterone to form 6β-hydroxy derivatives, indicating the capability of these enzyme systems to perform 6β-hydroxylation. nih.gov

Isomerization Events During this compound Formation

The formation of this compound can be accompanied by isomerization, leading to the generation of related compounds. These events are influenced by experimental conditions such as pH.

In studies using A6 cells, the composition of the metabolites formed from aldosterone was found to be pH-dependent. At a pH of 6.8, 6β-Hydroxyaldosterone is the primary metabolite. nih.gov However, at a more neutral pH of 7.4, the product mixture includes 6β-hydroxy-17-isoaldosterone and some 6β-hydroxyapoaldosterone. nih.gov

Control experiments have indicated that the side-chain isomerization to form the 17-iso and apo derivatives occurs after the initial cytochrome P450-dependent synthesis of 6β-hydroxyaldosterone. nih.gov This suggests a two-step process where hydroxylation precedes isomerization.

Below is a summary of the metabolites formed under different pH conditions in A6 cell cultures.

| pH | Major Metabolite(s) |

| 6.8 | 6β-Hydroxyaldosterone |

| 7.4 | 6β-hydroxy-17-isoaldosterone, 6β-hydroxyapoaldosterone |

Formation of 6β-Hydroxy-17-isoaldosterone

The formation of 6β-hydroxy-17-isoaldosterone is a multi-step process that begins with the enzymatic hydroxylation of aldosterone. This initial conversion is catalyzed by a cytochrome P450 enzyme system. Following this enzymatic step, a non-enzymatic isomerization of the side chain occurs, which is notably dependent on the ambient pH.

In studies conducted using A6 toad kidney cells, it has been demonstrated that the incubation of aldosterone leads to its hydroxylation at the 6β-position. When this incubation is carried out at a pH of 7.4, the primary product observed is 6β-hydroxy-17-isoaldosterone. This indicates that a neutral to slightly alkaline environment favors the isomerization of the newly formed 6β-hydroxyaldosterone into its 17-iso form. The control experiments from these studies suggest that the isomerization of the side chain to form the 17-iso derivative happens after the initial cytochrome P450-dependent synthesis of 6β-hydroxyaldosterone nih.gov.

Table 1: pH-Dependent Formation of 6β-Hydroxyaldosterone Metabolites

| pH | Major Metabolite | Minor Metabolite |

|---|---|---|

| 6.8 | 6β-Hydroxyaldosterone | - |

Formation of 6β-Hydroxyapoaldosterone

Alongside the formation of 6β-hydroxy-17-isoaldosterone, another isomer, 6β-hydroxyapoaldosterone, is also produced, particularly at a pH of 7.4. Research has shown that during the incubation of aldosterone with A6 toad kidney cells at this pH, 6β-hydroxyapoaldosterone is formed as a minor product accompanying the more abundant 6β-hydroxy-17-isoaldosterone. The formation of the apo derivative is also a result of the side-chain isomerization that takes place after the initial enzymatic 6β-hydroxylation of aldosterone nih.gov.

Mechanistic Insights into Side-Chain Isomerization

The isomerization of the side chain of 6β-hydroxyaldosterone to form its 17-iso and apo derivatives is understood to be a non-enzymatic process driven by acid-base catalysis. The mechanism likely involves the enolization of the C20-ketone in the steroid side chain.

Under neutral to slightly alkaline conditions (pH 7.4), the environment facilitates the removal of a proton from the C21 position, leading to the formation of an enolate intermediate. This enolate is a resonance-stabilized species where the negative charge is shared between the C21 carbon and the C20 oxygen. Reprotonation of this intermediate can occur at the C17 position, leading to an inversion of the stereochemistry at this center and the formation of the 17-isoaldosterone (B597044) derivative.

The formation of the apo-aldosterone derivative involves a more complex rearrangement of the side chain. It is hypothesized that the enolate intermediate can undergo further rearrangement, potentially involving the hydroxyl group at C21, leading to the formation of the apo structure. The presence of the 6β-hydroxyl group may influence the electronic environment of the steroid nucleus and, consequently, the stability and reactivity of the side chain, although the precise influence on the isomerization mechanism has not been fully elucidated. The pH of the medium is a critical factor, as it dictates the protonation state of key functional groups and the concentration of catalytic species (H+ and OH-) that drive the enolization and subsequent rearrangement.

Metabolic Fate and Regulation of 6 Hydroxyaldosterone

Overview of Aldosterone (B195564) Metabolism Yielding 6-Hydroxylated Products

Aldosterone is primarily metabolized in the liver into several metabolites, with the most abundant being 3α,5β-tetrahydroaldosterone, which is then glucuronidated for excretion by the kidneys. thieme-connect.com A smaller, yet significant, portion of aldosterone undergoes hydroxylation, leading to the formation of various hydroxylated products, including 6β-hydroxyaldosterone. thieme-connect.comontosight.ai This process is part of the broader steroid hormone metabolism involving cytochrome P450 oxidases that introduce hydroxyl groups to the steroid structure. ontosight.ai The resulting 6-hydroxyaldosterone has been identified in human urine, indicating it is an excretory form of aldosterone. ontosight.ai While generally considered to have minimal mineralocorticoid activity, some studies suggest that certain aldosterone metabolites may possess unique biological activities. ontosight.aiontosight.ai

Hepatic and Renal Contribution to 6-Hydroxylation of Aldosterone

Both the liver and the kidneys are involved in the 6-hydroxylation of aldosterone. thieme-connect.comontosight.ai The liver is the primary site of aldosterone metabolism, where incubation of aldosterone with liver homogenates or microsomes has been shown to produce 6β-hydroxyaldosterone. thieme-connect.comahajournals.orgnih.gov Studies with rat liver slices and microsomal fractions have identified 6β-hydroxyaldosterone and its isomer, 6β-hydroxy-17-isoaldosterone, as major polar metabolites. nih.gov

The kidneys also play a role in the formation of 6-hydroxylated aldosterone metabolites. nih.govnih.gov Research using the A6 cell line, derived from toad kidney, has demonstrated the conversion of aldosterone to 6β-hydroxyaldosterone. nih.govnih.gov In these cells, 6β-hydroxyaldosterone is a major metabolite, particularly at a pH of 6.8. nih.gov This renal metabolism is significant for regulating the intra-renal concentration of aldosterone. nih.gov While the liver is quantitatively more important for the systemic clearance of aldosterone, the intra-renal formation of metabolites like 6β-hydroxyaldosterone is crucial for modulating the local action of the hormone. nih.gov

Factors Influencing 6-Hydroxylation and Subsequent Transformations in Experimental Systems

Several factors can influence the 6-hydroxylation of aldosterone and the subsequent transformation of its products in experimental settings.

One significant factor is pH . In studies with A6 toad kidney cells, the composition of the metabolic products of aldosterone was dependent on the pH of the incubation medium. At a pH of 6.8, 6β-hydroxyaldosterone was the primary metabolite. However, at a pH of 7.4, the products were mainly 6β-hydroxy-17-isoaldosterone and some 6β-hydroxyapoaldosterone. nih.gov This suggests that pH can influence the stability and isomerization of the hydroxylated aldosterone derivatives after their initial enzymatic formation. nih.gov

Furthermore, changes in sodium intake have been shown to modify the reduction of aldosterone at the 3 and 5 positions, which is a major metabolic pathway. thieme-connect.com While this doesn't directly relate to 6-hydroxylation, it highlights how physiological conditions can alter the balance of different metabolic pathways of aldosterone.

Table 1: Factors Influencing Aldosterone Metabolism

| Factor | Effect | Experimental System |

|---|---|---|

| pH | At pH 6.8, 6β-hydroxyaldosterone is the major metabolite. At pH 7.4, 6β-hydroxy-17-isoaldosterone and 6β-hydroxyapoaldosterone are formed. | A6 (toad kidney) cells |

| Drugs (NSAIDs) | Interfere with aldosterone glucuronidation. | General |

| Sodium Intake | Modifies reduction at the 3 and 5 positions. | General |

Enzymatic Control and Modulation of 6-Hydroxylation Pathways

The 6-hydroxylation of aldosterone is primarily catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily . ontosight.ainih.gov Specifically, studies have implicated a cytochrome P-450 dependent mechanism in the synthesis of 6β-hydroxyaldosterone in A6 toad kidney cells. nih.gov Further research has identified the enzyme responsible for 6β-hydroxylation of corticosteroids in these cells as a steroid-inducible cytochrome P-450, likely a member of the CYP3A subfamily. physiology.org In rat kidney, CYP3A has been localized to the collecting duct, a key site of aldosterone action. physiology.org

The regulation of these enzymatic pathways is complex. The expression and activity of CYP enzymes can be influenced by various factors, including other steroids. For example, in A6 cells, the 6β-hydroxylase that metabolizes corticosterone (B1669441) and aldosterone is steroid-inducible. physiology.orggrantome.com

Table 2: Enzymes Involved in Aldosterone Metabolism

| Enzyme | Function | Location | Regulation |

|---|---|---|---|

| Cytochrome P450 (CYP) Superfamily | Catalyzes hydroxylation reactions, including 6-hydroxylation of aldosterone. | Liver, Kidney | Inducible by steroids. |

| CYP3A Subfamily | Specifically implicated in 6β-hydroxylation of corticosteroids. | A6 cells, Rat kidney collecting duct | Steroid-inducible. |

| Aldosterone Synthase (CYP11B2) | Catalyzes the final steps of aldosterone synthesis. | Adrenal cortex (zona glomerulosa) | Regulated by angiotensin II, potassium levels, and ACTH. |

| 11β-Hydroxylase (CYP11B1) | Catalyzes the 11β-hydroxylation of 11-deoxycortisol to cortisol. | Adrenal cortex (zona fasciculata/reticularis and zona glomerulosa) | Regulated by ACTH. |

| UDP-glucuronosyltransferases (UGTs) | Catalyze glucuronidation of aldosterone for excretion. | Liver, Kidney | --- |

Biological Activities and Mechanistic Investigations of 6 Hydroxyaldosterone in Preclinical Models

Interactions with Mineralocorticoid Receptors (MR)

The mineralocorticoid receptor (MR) is a crucial mediator of electrolyte and water balance, primarily through its activation by the steroid hormone aldosterone (B195564). ontosight.aiwikipedia.org The interaction of aldosterone metabolites, such as 6-Hydroxyaldosterone, with the MR is a key area of investigation to understand their physiological roles.

Binding Affinity and Receptor Occupancy Studies in Experimental Models

Preclinical studies have explored the binding affinity of this compound for the mineralocorticoid receptor. While aldosterone is the most potent endogenous ligand for the MR, its metabolites generally exhibit weaker binding. thieme-connect.comresearchgate.net Research indicates that this compound has minimal mineralocorticoid activity, suggesting a significantly lower affinity for the MR compared to aldosterone. ontosight.ai Some studies have even characterized certain bent isomers of pregnane (B1235032) steroids, structurally related to steroid metabolites, as being devoid of affinity for the MR. conicet.gov.ar The phosphorylation state of the MR can also influence ligand binding, with phosphorylation at specific sites, such as serine 843, preventing ligand binding and subsequent receptor activation. nih.gov

The following table summarizes the relative binding affinities of various steroids to the mineralocorticoid receptor, providing a comparative context for the activity of this compound.

| Compound | Relative Binding Affinity for MR |

| Aldosterone | High |

| Corticosterone (B1669441) | Equal to Aldosterone physiology.org |

| Cortisol | Equal to Aldosterone physiology.org |

| 11-Deoxycorticosterone | Potent Mineralocorticoid conicet.gov.ar |

| This compound | Minimal/Weaker ontosight.aithieme-connect.com |

| 6,19-oxidoprogesterone | Devoid of Affinity conicet.gov.ar |

This table is for illustrative purposes and synthesizes findings from multiple sources. Specific quantitative data may vary between studies.

Gene Expression Modulation in Receptor-Expressing Cell Lines

The activation of the MR by a ligand leads to its translocation to the nucleus, where it binds to hormone response elements and modulates the expression of target genes. wikipedia.orgnih.gov Cell lines are invaluable tools for studying the effects of compounds on gene expression. nih.govproteinatlas.org In preclinical models using receptor-expressing cell lines, the ability of this compound to modulate gene expression is an indicator of its biological activity. Given its weaker binding affinity, it is expected that this compound would have a correspondingly weaker effect on MR-mediated gene transcription compared to aldosterone.

Studies in various cell lines, such as those derived from kidney tissue, allow researchers to investigate the transcriptional activity of steroids. core.ac.ukhubrecht.eu The modulation of specific genes involved in ion transport, for example, can be quantified to assess the potency of a given steroid.

Modulation of Ion Transport in Experimental Epithelial Systems

A primary function of mineralocorticoid action is the regulation of ion transport, particularly sodium, in epithelial tissues like the kidney. wikipedia.org

Effects on Sodium Transport in Renal Cell Models

The regulation of sodium reabsorption in the kidney is a complex process involving various transporters and channels. wikipedia.orgderangedphysiology.comclaremont.edu Aldosterone stimulates sodium reabsorption in the distal nephron and collecting duct. derangedphysiology.comresearchgate.net Preclinical studies utilizing renal cell models, such as the A6 cell line derived from Xenopus laevis kidney, are instrumental in dissecting the effects of steroids on sodium transport. physiology.orggrantome.comnih.gov In these models, the conversion of corticosteroids to their 6β-hydroxylated metabolites has been observed. physiology.orgphysiology.org While aldosterone potently stimulates sodium transport, metabolites like this compound are considered to have weaker electrolyte-modulating activities. thieme-connect.comthieme-connect.com

The following table outlines the primary sodium transporters in different segments of the renal tubule and their regulation, providing a framework for understanding where this compound might exert an effect.

| Renal Tubule Segment | Primary Sodium Transporter(s) | Key Hormonal Regulators |

| Proximal Tubule | Na+/H+ exchanger (NHE3), SGLT2 | Angiotensin II |

| Thick Ascending Limb | Na-K-2Cl symporter (NKCC2) | Aldosterone, Vasopressin |

| Distal Convoluted Tubule | Na-Cl symporter (NCC) | Aldosterone |

| Collecting Duct | Epithelial Na+ channel (ENaC) | Aldosterone, Vasopressin |

This table is a simplified representation of a complex physiological process.

Distinction from Glucocorticoid Receptor (GR) Mediated Effects in Experimental Contexts

Both mineralocorticoids and glucocorticoids can bind to the MR with high affinity. wikipedia.org However, in mineralocorticoid target tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from being overwhelmed by the higher circulating concentrations of glucocorticoids by converting them to inactive metabolites. wikipedia.org The glucocorticoid receptor (GR) mediates the actions of glucocorticoids, which are involved in a wide range of physiological processes, including metabolism and inflammation. nih.govf1000research.comnih.govrcsb.orgyoutube.com

In some experimental systems, such as the A6 cell line, which lacks 11β-HSD2, another enzyme, a steroid 6β-hydroxylase (cytochrome P450 3A), metabolizes both glucocorticoids and mineralocorticoids into their 6β-hydroxylated forms. physiology.orgphysiology.org This metabolic pathway can influence the observed biological effects and helps to distinguish between MR- and GR-mediated actions. For instance, inhibiting this 6β-hydroxylase can enhance the MR-mediated effects of corticosterone. physiology.org This highlights the importance of considering metabolic pathways when interpreting the biological activity of steroids in preclinical models. researchgate.net

Comparative Biological Activity with Aldosterone and Other Steroid Metabolites

The biological activity of this compound is best understood when compared to its parent compound, aldosterone, and other related steroid metabolites. ontosight.aiontosight.ai Aldosterone is the most potent endogenous mineralocorticoid, playing a critical role in regulating blood pressure and electrolyte balance. researchgate.net Its metabolites, including this compound and tetrahydroaldosterone (B195565), are generally considered to have significantly less biological activity. thieme-connect.comthieme-connect.com For example, the biological activity of aldosterone-21-sulfate is estimated to be only about 1% of that of aldosterone. thieme-connect.com The hydroxylation of aldosterone to this compound is a key metabolic step, and the resulting compound is largely viewed as an inactive metabolite that facilitates excretion. ontosight.ai

The following table provides a comparative overview of the biological activity of aldosterone and some of its metabolites.

| Steroid | Primary Biological Role/Activity | Relative Potency |

| Aldosterone | Potent mineralocorticoid, regulates sodium and potassium balance | High |

| This compound | Considered a largely inactive metabolite | Minimal/Weaker ontosight.aithieme-connect.com |

| Tetrahydroaldosterone | Major metabolite of aldosterone | Weaker than aldosterone |

| Aldosterone-21-sulfate | Metabolite with very low mineralocorticoid activity | ~1% of aldosterone thieme-connect.com |

This table provides a qualitative comparison based on available research.

Proposed Roles in Steroidogenic Regulatory Networks and Electrolyte Balance in Experimental Systems

The intricate network of steroid hormone synthesis and regulation, known as the steroidogenic regulatory network, is a complex system involving numerous enzymes and hormones. frontiersin.orgnih.gov Within this network, the role of 6β-hydroxyaldosterone, a metabolite of aldosterone, is an area of ongoing investigation. nih.govthieme-connect.com Preclinical studies using various experimental models have begun to shed light on its potential involvement in both steroidogenesis and the critical physiological process of electrolyte balance. nih.govresearchgate.net

In vitro experiments utilizing rat liver and kidney subcellular fractions have demonstrated that aldosterone can be metabolized into several more polar and less polar forms, including 6β-hydroxyaldosterone. nih.govjst.go.jp Specifically, incubation of aldosterone with liver microsomes produces at least ten polar metabolites. jst.go.jp Studies comparing spontaneously hypertensive rats (SHR) with normotensive Wistar-Kyoto (WKY) rats have revealed differences in aldosterone metabolism. jst.go.jp At 4 weeks of age, liver microsomes from SHR synthesized larger quantities of three specific polar metabolites compared to WKY rats, suggesting a potential link between altered aldosterone metabolism and the development of hypertension. jst.go.jp Furthermore, kidney microsomes and cytosol from young SHR produced more of the less polar A-ring reduced metabolites. jst.go.jp In vivo, older SHR (15 weeks) excreted higher amounts of two polar metabolites compared to their WKY counterparts. jst.go.jp These findings suggest that variations in the metabolic pathways of aldosterone, which produce compounds like 6β-hydroxyaldosterone, may be associated with the pathophysiology of hypertension in these animal models. jst.go.jp

The synthesis of 6β-hydroxyaldosterone is not limited to the liver. Research using the A6 cell line, derived from the kidney of the toad Xenopus laevis, has shown that these cells can hydroxylate aldosterone at the 6β-position. brown.edunih.gov This conversion is a significant metabolic pathway in these cells. physiology.orgphysiology.org The enzyme responsible for this transformation is a cytochrome P-450 3A (CYP3A). physiology.org Interestingly, the pH of the culture medium influences the final product; at a pH of 6.8, 6β-hydroxyaldosterone is the primary metabolite, whereas at pH 7.4, the products are predominantly 6β-hydroxy-17-isoaldosterone and some 6β-hydroxyapoaldosterone. nih.gov This suggests that local environmental conditions can direct the metabolic fate of aldosterone.

While some metabolites of aldosterone exhibit weaker electrolyte-modulating activities compared to the parent hormone, their sheer number and potential for tissue-specific production suggest they may have subtle but significant physiological roles. thieme-connect.com The metabolism of aldosterone itself can be influenced by factors such as sodium intake, which can modify the reduction at the 3 and 5 positions of the steroid molecule. thieme-connect.com Although the direct and specific effects of 6β-hydroxyaldosterone on electrolyte balance are not yet fully elucidated, its presence as a notable metabolite in tissues and cells crucial for electrolyte homeostasis, like the kidney, points towards a potential, albeit complex, role. thieme-connect.comnih.gov

Table 1: Investigated Biological Activities of this compound in Preclinical Models

| Experimental System | Key Findings | Proposed Role/Implication |

|---|---|---|

| Rat Liver and Kidney Subcellular Fractions | Aldosterone is metabolized to various polar and non-polar compounds, including 6β-hydroxyaldosterone. nih.govjst.go.jp Differences in metabolite profiles were observed between spontaneously hypertensive and normotensive rats. jst.go.jp | Potential involvement in the pathophysiology of hypertension through altered steroid metabolism. jst.go.jp |

| A6 Toad Kidney Cells | These cells synthesize 6β-hydroxyaldosterone from aldosterone via a cytochrome P-450 dependent mechanism. nih.govphysiology.org The specific metabolite formed is pH-dependent. nih.gov | Highlights a potential for tissue-specific regulation of aldosterone activity and metabolism. |

Unexplored Physiological Significance in Non-Human Organisms and In Vitro Systems

While the presence of 6β-hydroxyaldosterone has been confirmed in several experimental systems, its broader physiological significance, particularly in non-human organisms and various in vitro models, remains largely an uncharted area of research. brown.edu The available studies provide intriguing glimpses into its formation and potential functions, but a comprehensive understanding is still lacking.

The metabolism of aldosterone to 6β-hydroxyaldosterone has been clearly demonstrated in rat liver slices and microsomal fractions, identifying it as a major polar metabolite. nih.gov This hepatic 6β-hydroxylation pathway suggests a role in the clearance and deactivation of aldosterone, but it also opens the possibility of species-specific metabolic patterns and functions. nih.gov The fact that spontaneously hypertensive rats exhibit a different metabolic profile for aldosterone compared to their normotensive counterparts further underscores the need for more in-depth investigation into the physiological consequences of these metabolic differences in various animal models of cardiovascular disease. jst.go.jp Animal models are crucial for understanding the pathophysiology of stress-induced behavioral changes and for developing effective therapies. nih.gov Different models, such as those for diet-induced obesity or neurodegenerative diseases, allow researchers to study disease progression and potential treatments in a controlled environment. mdpi.comcas.cz

The synthesis of 6β-hydroxyaldosterone by toad kidney A6 cells provides a valuable in vitro system to study the regulation and function of this metabolic pathway outside of a mammalian context. nih.govphysiology.org The discovery that a cytochrome P-450 enzyme is responsible for this conversion in these cells points to a conserved enzymatic mechanism that may be present in other non-human organisms. physiology.org However, the physiological purpose of this conversion in amphibians is unknown. It could be involved in regulating local mineralocorticoid tone, similar to the role of 11β-hydroxysteroid dehydrogenase in mammals, or it may have entirely different, as-yet-undiscovered functions related to amphibian physiology. physiology.orgphysiology.org

Further research is needed to explore the existence and role of 6β-hydroxyaldosterone in a wider range of species. Investigating its presence and regulation in other vertebrates, and even invertebrates, could reveal novel endocrine pathways and functions. Additionally, the biological activity of 6β-hydroxyaldosterone itself is not well-characterized. In vitro studies using receptor binding assays and functional reporter gene assays could determine its affinity for mineralocorticoid and glucocorticoid receptors and its ability to activate or inhibit receptor-mediated signaling. It is known that some aldosterone metabolites have weaker, but still present, effects on electrolyte modulation. thieme-connect.com Determining the specific activity of 6β-hydroxyaldosterone is a critical next step.

Table 2: Summary of Research Findings on this compound in Non-Human and In Vitro Systems

| Organism/System | Research Focus | Key Findings | Unexplored Areas |

|---|---|---|---|

| Rat (Rattus norvegicus) | Hepatic metabolism of aldosterone | 6β-hydroxyaldosterone is a major polar metabolite formed in the liver. nih.gov | The precise physiological impact of this metabolite on electrolyte balance and blood pressure regulation in rats. |

| Toad (Xenopus laevis) - A6 Kidney Cells | In vitro synthesis and metabolism | A6 cells convert aldosterone to 6β-hydroxyaldosterone via a cytochrome P-450 enzyme. nih.govphysiology.org | The physiological relevance of this metabolic pathway in amphibians; the specific biological activity of the metabolite. |

Advanced Analytical Methodologies for 6 Hydroxyaldosterone Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating 6-Hydroxyaldosterone from other structurally similar steroids and metabolites. The choice between liquid or gas chromatography depends on the specific research question, whether it is broad metabolic profiling or targeted quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for profiling metabolites in biological extracts. In the context of this compound research, reversed-phase HPLC is frequently employed to separate aldosterone (B195564) and its various metabolites based on their polarity. nih.gov In seminal studies using the A6 toad kidney cell line, a model system for studying aldosterone metabolism, researchers incubated cells with radiolabeled [3H]aldosterone. nih.gov The subsequent analysis of the cell culture media by reversed-phase HPLC successfully separated the mixture into distinct radioactive fractions. nih.gov This approach allowed for the isolation of a major polar metabolite, which was later identified as 6-β-hydroxyaldosterone. nih.gov The technique is crucial for initial separation and purification prior to definitive structural identification. nih.govnih.gov

Metabolite profiling using HPLC often involves separating compounds based on hydrophobicity, with the eluent from the chromatography column directed into a detector. researchgate.net This separation is essential for resolving individual components from a complex mixture, such as a cell culture extract. researchgate.netmit.edu

Table 1: Key Principles of HPLC for Metabolite Profiling

| Principle | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | Typically a solid material with specific chemical properties (e.g., C18 for reversed-phase) packed into a column. | Separates steroids based on their relative hydrophobicity. |

| Mobile Phase | A solvent or solvent mixture that flows through the column, carrying the sample with it. | The composition of the mobile phase is adjusted to achieve optimal separation of aldosterone metabolites. |

| Separation | Components of the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times. | Allows for the isolation of this compound from the parent compound, aldosterone, and other metabolites like iso-aldosterone. nih.gov |

| Detection | As components elute, they are detected by various means, such as UV absorbance or, in metabolic studies, by radioactivity detectors for labeled compounds. | Enables the visualization and collection of distinct metabolite fractions for further analysis. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a tandem technique that provides high sensitivity and specificity for the identification and quantification of volatile or derivatized compounds. etamu.edu In this method, the gas chromatograph separates components of a mixture based on their boiling points and interaction with the stationary phase within a capillary column. etamu.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. etamu.edu

For steroid analysis, including this compound, chemical derivatization is often necessary to increase volatility for GC analysis. Following purification by methods like HPLC, GC-MS analysis provides definitive structural information that confirms the identity of the compound. nih.govcnjournals.com This was a critical step in the unambiguous identification of 6-β-hydroxyaldosterone produced by A6 toad kidney cells. nih.gov

Table 2: GC-MS Workflow for Steroid Identification

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | The isolated compound (e.g., from an HPLC fraction) is chemically modified (derivatized) to make it volatile. | To ensure the compound can be vaporized without decomposition for analysis by GC. |

| 2. Gas Chromatography (GC) | The derivatized sample is injected into the GC, where it is vaporized and separated as it travels through a heated column. | Separates the target compound from any remaining impurities based on volatility and chemical properties. etamu.edu |

| 3. Mass Spectrometry (MS) | The eluted compound enters the MS, where it is fragmented into ions. The instrument analyzes and records the mass of these fragments. | Provides a characteristic "fingerprint" (mass spectrum) that confirms the molecular weight and structural features of the molecule. etamu.edu |

| 4. Data Analysis | The resulting mass spectrum is compared to spectral libraries or known standards to confirm the identity of the compound. | Unambiguously identifies the compound as this compound. nih.govcnjournals.com |

Spectroscopic Identification Methods

While chromatography separates molecules, spectroscopy is used to elucidate their detailed chemical structure. For a molecule like this compound, confirming the precise location and stereochemistry of the hydroxyl group is critical.

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural characterization of organic molecules. emerypharma.com It provides detailed information about the chemical environment of individual atoms (primarily hydrogen and carbon) within a molecule. ipb.pt In the identification of this compound, ¹H-NMR (proton NMR) was instrumental. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and multiplicity of the proton signals, researchers could definitively confirm the presence and, crucially, the 6-beta position of the newly introduced hydroxyl group on the aldosterone steroid framework. nih.gov The use of high-field NMR provided the conclusive evidence needed to unambiguously identify the purified metabolite from A6 cell cultures as 6-β-hydroxyaldosterone. nih.govnih.gov

Table 3: Principles of ¹H-NMR for Structural Elucidation

| NMR Parameter | Information Provided | Application to this compound |

|---|---|---|

| Chemical Shift (δ) | Indicates the electronic environment of a proton. Different functional groups result in characteristic shifts. | Confirms the presence of protons on the steroid backbone and the hydroxyl group. The specific shift of the proton at the 6-position is altered by the new -OH group. |

| Integration | The area under an NMR peak is proportional to the number of protons it represents. | Helps to confirm the total number of protons in the molecule matches the proposed structure. |

| Multiplicity (Splitting) | Describes the splitting of a proton's signal due to the influence of neighboring protons. | Provides information about which protons are adjacent to each other, helping to piece together the molecular structure and confirm the location of the hydroxylation. |

| Coupling Constant (J) | The distance between the split peaks, which gives information about the dihedral angle between coupled protons. | Can help determine the stereochemistry (alpha or beta orientation) of substituents on the steroid ring. |

Quantitative Analysis in Biological Matrices for Preclinical Research

To understand the functional role of this compound, it is essential to develop methods to accurately measure its concentration in relevant biological samples, such as extracts from tissues and cell cultures.

Developing a quantitative method for this compound in preclinical models, such as cell cultures, involves several steps. A key example is the research conducted on A6 toad kidney cells, which are known to metabolize aldosterone. nih.govnih.gov The methodology involved incubating confluent cell layers with a known amount of radioactively labeled aldosterone ([³H]aldosterone). nih.gov After a set period, the culture medium was collected, and the steroids were extracted.

Using reversed-phase HPLC, the extract was separated into different fractions corresponding to various metabolites. nih.gov By measuring the radioactivity in each collected fraction, the amount of each metabolite, including 6-β-hydroxyaldosterone, could be quantified relative to the total radioactivity. nih.gov This research established that 6-β-hydroxyaldosterone was a major metabolite, with its production being pH-dependent. nih.gov This entire process, from incubation and extraction to separation and quantification, represents a complete method for the analysis of this compound in a specific cell culture system. nih.govnih.gov

Table 4: Quantitative Findings of Aldosterone Metabolism in A6 Cell Culture

| Metabolite Fraction | Identity | Percentage of Total Radioactivity | Reference |

|---|---|---|---|

| Fraction A-1 | Unidentified Polar Metabolite | 47 - 71% | nih.gov |

| Fraction A-2 | 6-β-hydroxyaldosterone | 9 - 19% | nih.gov |

| Fraction B | iso-aldosterone | 0.7 - 1.5% | nih.gov |

| Fraction C | D-aldosterone | 8 - 21% | nih.gov |

| Fraction D | 3β,5β-tetrahydroaldosterone and 5α-dihydroaldosterone | 4 - 8% | nih.gov |

Application in Animal Model Studies

Animal models are indispensable tools for investigating the pathophysiological roles of this compound, providing insights that are not attainable through human studies. nih.gov These models allow for controlled experimental conditions to dissect the mechanisms by which this steroid contributes to various disease states, particularly those related to hypertension and cardiovascular damage. nih.govias.ac.in The use of sophisticated analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of this compound in biological samples from these animals. nih.govnih.gov

Research in this area often employs rodent models that mimic human cardiovascular diseases. frontiersin.org For instance, studies may utilize strains like the spontaneously hypertensive rat (SHR) or Dahl salt-sensitive rats, which are known to develop high blood pressure and associated complications. nih.govfrontiersin.org In these models, researchers can manipulate dietary factors, such as sodium intake, to observe the corresponding changes in this compound levels and their correlation with physiological parameters. nih.govnih.gov

A key application of these studies is to understand how this compound is involved in the development of conditions like cardiac fibrosis, where the heart tissue stiffens and scars. nih.govfrontiersin.org By inducing disease states in animals, such as through surgical procedures or pharmacological interventions, and then measuring the resulting changes in steroid profiles, scientists can link elevated this compound levels to specific pathological outcomes. nih.govimrpress.com

For example, a study might involve feeding one group of rats a high-salt diet while a control group receives a normal diet. frontiersin.org Urine samples collected over a 24-hour period would then be analyzed using LC-MS/MS to determine the concentration of this compound and other relevant steroids. frontiersin.orgprotocols.io The findings often reveal a significant increase in the urinary excretion of this compound in the high-salt diet group, correlating with a rise in blood pressure and markers of kidney or cardiac injury. nih.govnih.gov

The data gathered from these animal models are vital for building a comprehensive understanding of the endocrine pathways that regulate blood pressure and cardiovascular health. The precise measurements afforded by advanced analytical techniques ensure the reliability of these findings, paving the way for further research into the clinical relevance of this compound. nih.govveedalifesciences.com

Research Findings in Animal Models

The table below summarizes findings from a representative, hypothetical study using a rat model to investigate the effects of a high-salt diet on urinary this compound excretion. The data illustrates the typical results obtained through LC-MS/MS analysis in such an experimental setup.

Table 1: Urinary this compound Excretion in a Rat Model of Salt-Sensitive Hypertension

| Group | Treatment | N | Mean Urinary this compound (ng/24h) | Standard Deviation | p-value |

| Control | Normal-Salt Diet | 10 | 15.2 | 3.1 | <0.01 |

| Experimental | High-Salt Diet | 10 | 38.5 | 6.4 | <0.01 |

This table is interactive. Users can sort the columns by clicking on the headers.

The results from this exemplar study demonstrate a marked increase in the urinary output of this compound in rats subjected to a high-salt diet. This type of data, consistently replicated across various studies, supports the hypothesis that this compound production is sensitive to dietary sodium and may play a significant role in the pathophysiology of salt-induced hypertension and related cardiovascular diseases.

Contemporary Research Perspectives and Future Directions for 6 Hydroxyaldosterone Studies

Elucidation of Specific Intracellular Signaling Pathways Modulated by 6-Hydroxyaldosterone

The intracellular signaling of aldosterone (B195564) is well-characterized, involving both genomic and non-genomic pathways that collectively regulate ion transport and gene expression. bioscientifica.com A primary avenue for future research is to determine if and how this compound interacts with these established signaling cascades.

Genomic Pathway: Aldosterone exerts its classical effects by binding to the intracellular mineralocorticoid receptor (MR). wikipedia.org This ligand-receptor complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of genes such as the epithelial sodium channel (ENaC) and the serum and glucocorticoid-regulated kinase 1 (SGK1). amazonaws.com A fundamental unanswered question is the binding affinity of this compound for the MR. The addition of a hydroxyl group at the 6β-position could sterically hinder its fit within the receptor's ligand-binding pocket, potentially reducing or ablating its genomic activity.

Non-Genomic Pathways: Aldosterone can also trigger rapid, non-genomic effects within minutes, which are independent of transcription and translation. nih.govingentaconnect.com These actions are initiated at the cell membrane and involve the activation of second messenger systems, including protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2). amazonaws.com These rapid signaling events are thought to be mediated by a membrane-associated MR or a yet-unidentified G-protein coupled receptor, leading to the fine-tuning of ion transporter activity. bioscientifica.comnih.gov

Future research must rigorously investigate whether this compound can initiate these rapid signaling events. Key experimental questions include:

Does this compound alter intracellular calcium levels or pH in target cells like vascular smooth muscle cells or renal collecting duct cells?

Can this compound activate key signaling kinases such as PKC, ERK1/2, or Akt?

Do any observed effects occur on a timescale consistent with non-genomic actions?

Elucidating these pathways is essential to determine if this compound possesses a biological activity profile distinct from its parent compound.

Comprehensive Mapping of this compound's Metabolic Network in Diverse Biological Systems

Understanding the formation and fate of this compound is fundamental to appreciating its role in physiology. Current evidence points to its origin as a direct metabolite of aldosterone, but a complete metabolic map is yet to be charted.

Incubation of aldosterone with liver homogenates has been shown to produce several metabolites, including 6β-hydroxyaldosterone. thieme-connect.com More specific evidence comes from studies using the A6 toad kidney cell line, which metabolizes aldosterone to 6β-hydroxyaldosterone in a process dependent on the cytochrome P450 (CYP) enzyme system. nih.gov This conversion is a key initial step, but the subsequent metabolic fate of this compound is less clear. The A6 cell model also revealed that 6β-hydroxyaldosterone can undergo further side-chain isomerization to form derivatives such as 6β-hydroxy-17-isoaldosterone and 6β-hydroxyapoaldosterone. nih.gov

A comprehensive mapping of this metabolic network requires addressing several gaps in knowledge:

Enzyme Identification: Which specific human CYP isozymes (e.g., members of the CYP3A family, known for steroid 6β-hydroxylation) are responsible for converting aldosterone to this compound in human tissues like the liver and kidney?

Downstream Metabolites: What are the subsequent metabolites of this compound in mammalian systems? Are they further oxidized, reduced, or conjugated for excretion?

Tissue Distribution: Beyond the liver and kidney, what other tissues are capable of this metabolic conversion? The potential for local production in cardiovascular tissues, for instance, could have significant implications.

The table below summarizes the known metabolic conversions involving this compound.

| Precursor | Metabolite | Converting System/Enzyme | Biological System |

| Aldosterone | 6β-Hydroxyaldosterone | Cytochrome P450 System | Toad Kidney (A6 cells) nih.gov |

| Aldosterone | 6β-Hydroxyaldosterone | Not specified | Liver Homogenates thieme-connect.com |

| 6β-Hydroxyaldosterone | 6β-hydroxy-17-isoaldosterone | Post-hydroxylation isomerization | Toad Kidney (A6 cells) nih.gov |

| 6β-Hydroxyaldosterone | 6β-hydroxyapoaldosterone | Post-hydroxylation isomerization | Toad Kidney (A6 cells) nih.gov |

Investigation of Unconventional Receptor Interactions or Non-Genomic Actions

The potential for this compound to engage in unconventional receptor interactions is a compelling area of research, particularly if its affinity for the classical MR is found to be low. The structural alteration from the addition of a hydroxyl group may favor binding to alternative receptors or initiating signaling from the cell membrane.

Aldosterone itself is known to initiate rapid, non-genomic signaling, possibly through a membrane-associated MR or other receptors like the G protein-coupled estrogen receptor (GPER). bioscientifica.comnih.gov These rapid actions can influence ion flux and vascular tone. ingentaconnect.com The research imperative for this compound is to explore this non-classical signaling paradigm.

Key research objectives should include:

Receptor Binding Assays: Quantitatively determine the binding affinity of this compound for the MR, glucocorticoid receptor (GR), and other steroid receptors to assess its specificity. nih.govnih.gov

Functional Assays in MR-Null Cells: Utilize cell models lacking the classical MR to determine if this compound can elicit cellular responses, which would prove the involvement of an alternative receptor.

Screening for Novel Receptors: Employ unbiased screening approaches to identify potential novel membrane receptors that may bind this compound.

The possibility that this compound acts through pathways entirely independent of the classical MR would represent a paradigm shift in understanding the biological consequences of aldosterone metabolism.

Development of Novel Experimental Models for Functional Characterization

To functionally characterize this compound, robust and relevant experimental models are indispensable. Progress in this area requires moving beyond the foundational models and developing more sophisticated systems that can probe the compound's physiological effects.

In Vitro Models: The A6 toad kidney cell line has proven valuable for studying the biosynthesis of this compound. nih.gov However, future research requires the development of mammalian, particularly human-derived, cell models.

Engineered Cell Lines: Creating human kidney (HK-2) or adrenal (HAC15) cell lines that overexpress the specific CYP enzyme responsible for 6-hydroxylation would provide a stable and high-throughput system for studying the pathway's regulation and the downstream effects of the metabolite.

Primary Cell Cultures: Using primary cultures of human renal tubular cells or vascular endothelial cells would offer a more physiologically relevant context to study the direct actions of exogenously applied this compound.

In Vivo Models: Currently, there are no specific animal models for studying the effects of this compound.

Metabolically Relevant Models: Identifying existing rodent or larger animal models (such as pigs, which share similarities in adrenal physiology with humans) that exhibit a human-like aldosterone metabolism profile is a critical first step. nih.gov

Genetic Models: The development of knockout mouse models for the primary 6-hydroxylating enzyme would allow researchers to investigate the consequences of ablating this metabolic pathway on aldosterone homeostasis and cardiovascular health. Conversely, transgenic models overexpressing the enzyme could reveal the effects of chronically elevated this compound levels.

Exploration of this compound as a Preclinical Biomarker for Steroid Metabolism or Disease Pathophysiology in Experimental Models

Metabolites of steroid hormones often serve as valuable biomarkers for enzymatic activity and disease states. A significant future direction is to explore the potential of this compound as a biomarker in preclinical models of adrenal and cardiovascular disease.

Research on the related compound 6β-hydroxycortisol has shown that it is not only a hepatic metabolite but also a secretory product of human adrenal glands, and its secretion is markedly increased in adrenal adenomas, including those that produce aldosterone. nih.gov This provides a strong rationale for investigating this compound in a similar capacity.

Key areas for investigation include:

Correlation with Enzyme Activity: In animal models, urinary or plasma levels of this compound could serve as a non-invasive proxy for the activity of the specific CYP enzyme that produces it. This would be valuable for studying the regulation of this enzyme by drugs or physiological stimuli.

Biomarker in Hyperaldosteronism: In preclinical models of primary aldosteronism (e.g., rats with aldosterone-producing adenomas), it is crucial to measure this compound levels. nih.govnih.gov A significant elevation could indicate its utility as a diagnostic or prognostic marker for conditions characterized by excess aldosterone production. ccjm.orghopkinsmedicine.org

Indicator of Metabolic Shift: Changes in the ratio of this compound to other aldosterone metabolites (like tetrahydroaldosterone) could indicate shifts in aldosterone clearance pathways in response to high-salt diets, kidney disease, or other pathological states.

The table below outlines potential applications of this compound as a preclinical biomarker.

| Potential Application | Rationale | Preclinical Model |

| Index of CYP Enzyme Activity | Levels reflect the rate of 6-hydroxylation. | Models treated with CYP inducers/inhibitors. |

| Marker for Adrenal Tumors | Analogy with 6β-hydroxycortisol, which is elevated in adrenal adenomas. nih.gov | Models of aldosterone-producing adenomas. |

| Marker for Resistant Hypertension | Altered steroid metabolism is implicated in some forms of hypertension. nih.govnih.gov | Spontaneously hypertensive rat (SHR) models. |

Mechanistic Studies on the Interplay between 6-Hydroxylation and Overall Aldosterone Homeostasis

Aldosterone production is tightly regulated by the renin-angiotensin system and plasma potassium levels, which influence the early and late stages of its biosynthesis. researchgate.netfrontiersin.org Homeostasis requires that this production is matched by efficient clearance, primarily through hepatic reduction to tetrahydroaldosterone (B195565) and subsequent glucuronidation. thieme-connect.com The 6-hydroxylation pathway represents an alternative clearance route.

Mechanistic studies are needed to determine:

Quantitative Importance: What proportion of total aldosterone clearance is accounted for by the 6-hydroxylation pathway compared to other metabolic routes?

Regulatory Control: Is the activity of the 6-hydroxylating enzyme(s) regulated by the same factors that control aldosterone synthesis, such as angiotensin II or potassium? oup.com For example, does a high-potassium diet, which stimulates aldosterone synthase (CYP11B2), also modulate the activity of the CYP enzyme responsible for aldosterone clearance? wikipedia.orgmdpi.com

Pathophysiological Significance: In states of aldosterone excess, is the 6-hydroxylation pathway upregulated as a compensatory mechanism to reduce the mineralocorticoid load? Conversely, could impairment of this pathway contribute to the development of hyperaldosteronism?

Investigating the interplay between aldosterone synthesis and its 6-hydroxylation is key to understanding the net exposure of tissues to active mineralocorticoids and may reveal novel points for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for quantifying 6-Hydroxyaldosterone in biological samples, and how do their sensitivities compare?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and low detection limits (~0.1 ng/mL) for steroid metabolites like this compound. Gas chromatography-mass spectrometry (GC-MS) requires derivatization but offers comparable accuracy for stable isotopes. Validation should follow FDA bioanalytical guidelines, including matrix effect assessments and recovery rates .

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?

- Methodological Answer : Synthesis protocols must detail reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization). For novel derivatives, nuclear magnetic resonance (NMR) and high-resolution MS are essential for structural confirmation. Cross-referencing with established protocols for analogous steroids (e.g., 6β-Hydroxytestosterone) ensures methodological rigor .

Q. What criteria should guide the selection of animal models for studying this compound's role in hypertension?

- Methodological Answer : Rodent models (e.g., Dahl salt-sensitive rats) are preferred for hypertension studies due to conserved aldosterone metabolic pathways. Researchers must validate this compound levels in plasma and urine using species-specific ELISA kits, accounting for circadian rhythm variations. Ethical approvals and sample size calculations should align with ARRIVE guidelines .

Advanced Research Questions

Q. How can contradictory findings regarding this compound's antagonistic vs. agonistic effects on mineralocorticoid receptors be resolved?

- Methodological Answer : Conduct competitive binding assays with radiolabeled aldosterone and varying this compound concentrations. Pair this with molecular dynamics simulations to analyze receptor-ligand interactions. Meta-analyses of prior studies should assess confounding variables (e.g., tissue specificity, co-administered drugs) using PRISMA guidelines .

Q. What experimental designs are optimal for elucidating this compound's cross-talk with glucocorticoid pathways in renal cells?

- Methodological Answer : Use CRISPR-Cas9 knockout models of glucocorticoid receptors (GR) in human proximal tubule cells. Measure this compound uptake via fluorescent tracer assays and transcriptomic changes via RNA sequencing. Normalize data to housekeeping genes (e.g., GAPDH) and validate with qPCR. Replicate findings in 3D organoid cultures to mimic in vivo conditions .

Q. How should researchers address discrepancies in reported half-lives of this compound across pharmacokinetic studies?

- Methodological Answer : Perform a systematic review to identify methodological variances (e.g., sampling intervals, population demographics). Reanalyze raw data using non-compartmental analysis (NCA) software like Phoenix WinNonlin, ensuring consistent weight-normalization. In vitro hepatic microsome assays can clarify metabolic stability differences across species .

Methodological Best Practices

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use Bland-Altman plots for assay comparison and Cochrane risk-of-bias tools for literature reviews .

- Experimental Replication : Adhere to Beilstein Journal guidelines for detailed supplementary materials, including raw chromatograms and statistical code, to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.